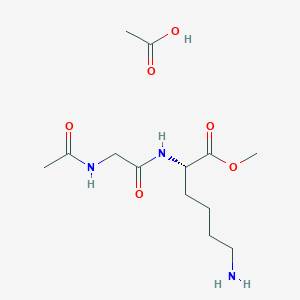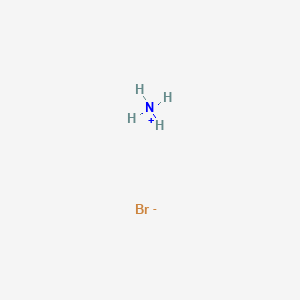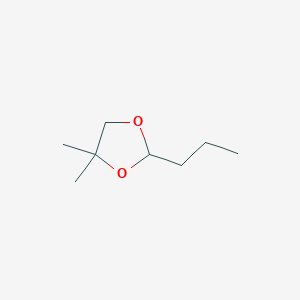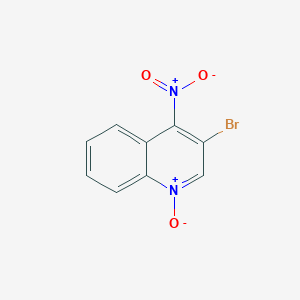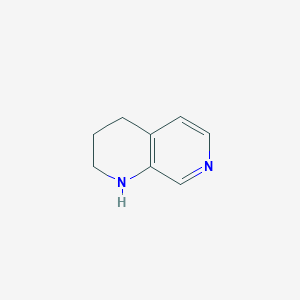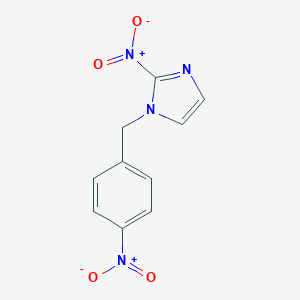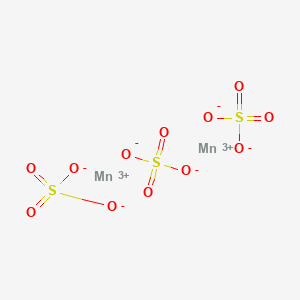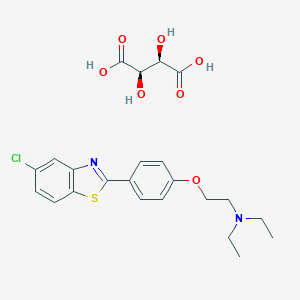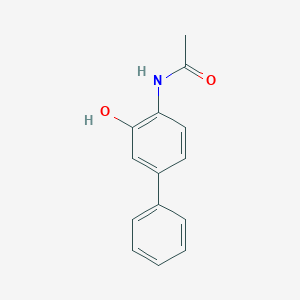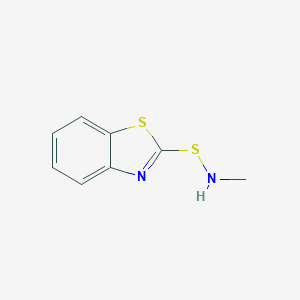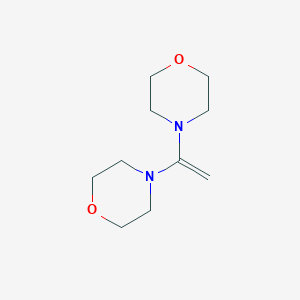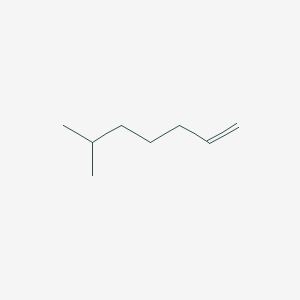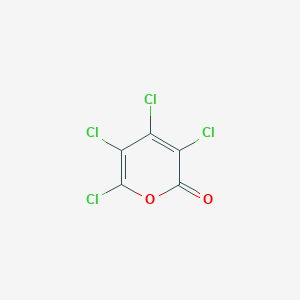
3,4,5,6-Tetrachloropyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-Tetrachloropyran-2-one, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that is commonly used in laboratory experiments to initiate chemical reactions. This compound has several applications in various fields, including biochemistry, pharmacology, and material science.
作用機序
3,4,5,6-Tetrachloropyran-2-one acts as an oxidizing agent by transferring oxygen atoms to other molecules. This process involves the formation of a radical cation intermediate, which is highly reactive and can initiate a chain reaction. 3,4,5,6-Tetrachloropyran-2-one can oxidize a wide range of substrates, including alcohols, amines, and thiols. The mechanism of action of 3,4,5,6-Tetrachloropyran-2-one is dependent on the nature of the substrate and the reaction conditions.
生化学的および生理学的効果
3,4,5,6-Tetrachloropyran-2-one has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cells and can cause DNA damage. 3,4,5,6-Tetrachloropyran-2-one has also been shown to have cytotoxic effects on cancer cells and can induce apoptosis. In addition, 3,4,5,6-Tetrachloropyran-2-one has been used as a tool to study the mechanism of action of enzymes and to investigate the role of oxidative stress in disease.
実験室実験の利点と制限
3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent in laboratory experiments. It is a highly reactive and selective oxidant that can be used to initiate a wide range of chemical reactions. 3,4,5,6-Tetrachloropyran-2-one is also relatively stable and can be stored for long periods without significant degradation. However, 3,4,5,6-Tetrachloropyran-2-one has some limitations, including its potential toxicity and the need for careful handling and storage. In addition, 3,4,5,6-Tetrachloropyran-2-one can be expensive to produce and may not be readily available in some laboratories.
将来の方向性
3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research. One area of interest is the development of novel materials, such as conducting polymers, using 3,4,5,6-Tetrachloropyran-2-one as an oxidizing agent. Another area of interest is the use of 3,4,5,6-Tetrachloropyran-2-one in the study of enzyme kinetics and the development of enzyme inhibitors. 3,4,5,6-Tetrachloropyran-2-one may also have potential therapeutic applications, including the treatment of cancer and other diseases associated with oxidative stress. Further research is needed to explore these potential applications and to better understand the mechanism of action of 3,4,5,6-Tetrachloropyran-2-one.
Conclusion
In conclusion, 3,4,5,6-Tetrachloropyran-2-one is a potent oxidant that has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments and has been shown to have several biochemical and physiological effects. 3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent, including its high reactivity and selectivity, but also has some limitations, including potential toxicity and cost. 3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research, including the development of novel materials and potential therapeutic applications. Further research is needed to fully explore the potential of 3,4,5,6-Tetrachloropyran-2-one and to better understand its mechanism of action.
合成法
3,4,5,6-Tetrachloropyran-2-one can be synthesized through various methods, including the oxidation of chlorinated pyranones and the reaction of pyranones with chlorine gas. The most commonly used method involves the reaction of 3,4-dichloropyran-2-one with sodium hypochlorite in the presence of a catalyst. This method yields a high purity of 3,4,5,6-Tetrachloropyran-2-one and is relatively simple to perform.
科学的研究の応用
3,4,5,6-Tetrachloropyran-2-one has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments to initiate chemical reactions. This compound is also used in the preparation of fluorescent dyes and in the synthesis of organic compounds. 3,4,5,6-Tetrachloropyran-2-one has been used in the development of novel materials, such as conducting polymers, and in the study of enzyme kinetics.
特性
CAS番号 |
10269-62-2 |
|---|---|
製品名 |
3,4,5,6-Tetrachloropyran-2-one |
分子式 |
C5Cl4O2 |
分子量 |
233.9 g/mol |
IUPAC名 |
3,4,5,6-tetrachloropyran-2-one |
InChI |
InChI=1S/C5Cl4O2/c6-1-2(7)4(9)11-5(10)3(1)8 |
InChIキー |
CBIBTMIDBJZRQR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
正規SMILES |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
その他のCAS番号 |
10269-62-2 |
同義語 |
3,4,5,6-tetrachloropyran-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



